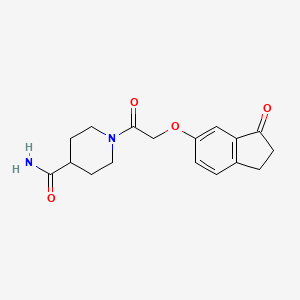
1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with an acetyl group and an indene derivative
Mécanisme D'action
Target of Action
Similar compounds have been used as building blocks to prepare non-fullerene acceptors (nfas) for highly efficient organic photovoltaic devices .
Mode of Action
It is known that similar compounds are electron deficient , which suggests that they may interact with their targets by accepting electrons.
Biochemical Pathways
Given its use in the preparation of non-fullerene acceptors for organic photovoltaic devices , it may be involved in electron transport pathways.
Result of Action
Its role as a building block in the preparation of non-fullerene acceptors suggests that it may contribute to the efficiency of organic photovoltaic devices .
Action Environment
Similar compounds are typically stored in a dry, room temperature environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure.
Acetylation: The indene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.
Coupling with Piperidine: The acetylated indene derivative is coupled with piperidine-4-carboxamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used in studies investigating the interaction of indene derivatives with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide: shares similarities with other indene derivatives and piperidine-containing compounds.
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone, share the indene structure but differ in their functional groups and biological activities.
Uniqueness
Structural Uniqueness: The combination of an indene derivative with a piperidine ring and an acetyl group makes this compound unique.
Functional Uniqueness:
Propriétés
IUPAC Name |
1-[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c18-17(22)12-5-7-19(8-6-12)16(21)10-23-13-3-1-11-2-4-15(20)14(11)9-13/h1,3,9,12H,2,4-8,10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPWCOOXZNDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC3=C(CCC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)



![5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)

![N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2754322.png)



![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid](/img/structure/B2754330.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2754331.png)
